molecular formula C11H22O2 B013423 Ethyl 4-methyloctanoate CAS No. 56196-53-3

Ethyl 4-methyloctanoate

Cat. No. B013423
CAS RN: 56196-53-3
M. Wt: 186.29 g/mol
InChI Key: GXARNRCIGKRBAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-methyloctanoate involves a concise and stereoselective approach, leveraging the organocatalyzed MacMillan’s cross aldol reaction as a key step (Pandey & Prakash, 2018). This method facilitates the production of enantiopure branched methyl unsaturated and saturated fatty acids, showcasing the compound's relevance in fragrance compounds and pheromone synthesis.

Molecular Structure Analysis

The molecular structure of Ethyl 4-methyloctanoate, particularly its enantiomers, has been elucidated through various spectroscopic methods. The determination of its absolute configuration was achieved by employing NMR anisotropy, X-ray crystallography, and vibrational circular dichroism (VCD) methods, highlighting its unique chiroptical properties and providing insights into its stereogenic center (Fujita et al., 2007).

Chemical Reactions and Properties

Ethyl 4-methyloctanoate's chemical properties, including its reactions and role as a pheromone, have been explored through field trials demonstrating its efficacy in attracting insects, particularly for pest control purposes. Its synthesis and application have been documented, providing valuable information for developing environmentally friendly pest management strategies (Morin et al., 1996).

Scientific Research Applications

  • Synthesis and Use in Insect Trapping : A study presented a simple and economical synthesis method for Ethyl 4-methyloctanoate, which is used for trapping Oryctes rhinoceros beetles. This could aid significantly in pest control (Ragoussis et al., 2007).

  • Attractant for Coconut Rhinoceros Beetle : Ethyl 4-methyloctanoate has been identified as a promising attractant for controlling the coconut rhinoceros beetle in oil palm plantations, showing potential for use in operational pest management programs (Hallett et al., 1995).

  • Control of Female Insects : This compound, being a major component of Oryctes rhinoceros male pheromone, effectively captures and controls female insects, offering new potential for controlling this pest species (Morin et al., 1996).

  • Pheromone of African Rhinoceros Beetle : Ethyl 4-methyloctanoate is also identified as a male-produced aggregation pheromone of the African rhinoceros beetle, Oryctes monoceros, which may be utilized for mass trapping and managing this destructive pest (Gries et al., 1994).

  • Enantioselective Synthesis in Chemistry : Increased ethanol concentration in lipase-mediated enantioselective esterification and hydrolysis of Ethyl 4-methyloctanoate leads to an enantiomeric ratio of 350, enabling enantiopure 4-methyloctanoic acid production, which is significant in chemical synthesis (Heinsman et al., 2001).

  • Synthesis for Fragrance Compounds : A method for synthesizing (S)-ethyl 4-methyloctanoate and its acid was presented, which are key aggregation pheromones of Oryctes rhinoceros beetles and important fragrance compounds (Pandey & Prakash, 2018).

Future Directions

: Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros

properties

IUPAC Name

ethyl 4-methyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARNRCIGKRBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971583
Record name Ethyl 4-methyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyloctanoate

CAS RN

56196-53-3
Record name Oryctalure
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56196-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oryctalure
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Record name Ethyl 4-methyloctanoate
Source EPA DSSTox
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Record name Ethyl 4-methyloctanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
R Pandey, R Prakash - Arkivoc, 2018 - academia.edu
… for (R)- and (S)-ethyl 4methyloctanoate (1) and its acid 2 … ethyl 4-methyloctanoate (1) and its acid 2 and further its application to the asymmetric syntheses (S)-ethyl 4-methyloctanoate (1a…
Number of citations: 1 www.academia.edu
JP Morin, D Rochat, C Malosse, M Lettere… - Comptes rendus de l' …, 1996 - europepmc.org
… Ethyl 4-methyloctanoate, which has already been described in Oryctes monoceros, has been … Ethyl 4-methyloctanoate synthesized in the laboratory and released at 10 mg/d resulted in …
Number of citations: 34 europepmc.org
ARR Alfiler - CORD, 1999 - journal.coconutcommunity.org
… of the Philippine Coconut Authority provided evidence of the resultant synergistic activity of the combination of the Oryctes rhinoceros aggregation pheromone, Ethyl 4-methyloctanoate, …
Number of citations: 11 journal.coconutcommunity.org
DR Hall, SJ Harte, DI Farman, M Ero… - Journal of Chemical …, 2022 - Springer
… was previously identified as ethyl 4-methyloctanoate. Following reports … five months were significant quantities of ethyl 4-methyloctanoate and 4-… Ethyl 4-methyloctanoate elicited a strong …
Number of citations: 5 link.springer.com
DR Hall, SJ Harte, DI Farman, M Ero, A Pokana - 2021 - researchsquare.com
… rhinoceros based on racemic ethyl 4-methyloctanoate, and this study aimed to 111 identify components of the aggregation pheromone produced by male CRB-G and to compare 112 …
Number of citations: 3 www.researchsquare.com
PS Sudharto, RY Purba, D Rochat… - … -edge technologies for …, 2001 - cabdirect.org
… New control method of this pest using a synthetic aggregation pheromone (Ethyl 4-methyloctanoate) for catching the rhinoceros beetles has given a good result, but the effective dose of …
Number of citations: 12 www.cabdirect.org
V Ragoussis, A Giannikopoulos, E Skoka… - Journal of agricultural …, 2007 - ACS Publications
… solution of 6 in the presence of 10% Pd/C gave ethyl 4-methyloctanoate (2) in high yield (92%). … In conclusion, a facile procedure for the preparation of ethyl 4-methyloctanoate (2), the …
Number of citations: 39 pubs.acs.org
RY Purba, R Desmier De Chenon, S Prawirosukarto… - 2000 - agritrop.cirad.fr
… Mass trapping with the insect's pheromone (ethyl 4-methyloctanoate or E 4-MO) as an attractant offers new prospects for control. We describe the results of a trial comparing catches …
Number of citations: 3 agritrop.cirad.fr
RH Hallett, AL Perez, G Gries, R Gries… - Journal of Chemical …, 1995 - Springer
… sex-specific compounds, ethyl 4-methyloctanoate, ethyl 4-… 14S)-ethyl 4-methyloctanoate and the racemic mixture were … Compared to ethyl 4-methyloctanoate alone, combinations of …
Number of citations: 135 link.springer.com
G Gries, R Gries, AL Perez… - … für Naturforschung C, 1994 - degruyter.com
… 3), we hypothesized that the compound was ethyl 4-methyloctanoate. … ethyl 4-methyloctanoate con firmed this structural assignment. In a field experiment, ethyl 4-methyloctanoate …
Number of citations: 73 www.degruyter.com

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